N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the realm of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate benzenesulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The intermediate product is then further reacted with 4-methylphenyl isocyanate to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The molecular pathways involved include the inhibition of receptor activation, leading to downstream effects on cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Known for its alpha1-adrenergic receptor antagonism.
Urapidil: Shares structural similarities and therapeutic applications.
Uniqueness
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively target alpha1-adrenergic receptors makes it a valuable compound for research and potential therapeutic use .
Properties
Molecular Formula |
C26H29N3O4S |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H29N3O4S/c1-21-12-14-22(15-13-21)29(34(31,32)23-8-4-3-5-9-23)20-26(30)28-18-16-27(17-19-28)24-10-6-7-11-25(24)33-2/h3-15H,16-20H2,1-2H3 |
InChI Key |
GLGPHWPPJIBSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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